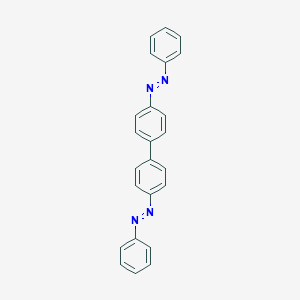

Biphenyl, 4,4'-bis(phenylazo)-

Description

Structure

3D Structure

Properties

CAS No. |

1174-10-3 |

|---|---|

Molecular Formula |

C24H18N4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

phenyl-[4-(4-phenyldiazenylphenyl)phenyl]diazene |

InChI |

InChI=1S/C24H18N4/c1-3-7-21(8-4-1)25-27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26-22-9-5-2-6-10-22/h1-18H |

InChI Key |

DCGHILSSOYLMFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Design Strategies

Established Synthetic Pathways for Biphenyl (B1667301), 4,4'-bis(phenylazo)-

The classical and most direct methods for synthesizing the title compound involve the formation of the azo linkages through diazotization and coupling reactions. However, modern cross-coupling methodologies offer alternative routes to construct the central biphenyl core.

Diazotization and Azo Coupling Reactions

The most prominent and established method for the synthesis of Biphenyl, 4,4'-bis(phenylazo)- involves a two-step process: diazotization followed by azo coupling. researchgate.net This reaction typically starts with a biphenyl derivative containing amino groups.

Diazotization: The synthesis commences with the diazotization of 4,4'-diaminobiphenyl (benzidine). This reaction is carried out in an acidic medium, typically with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the relatively unstable bis(diazonium) salt. mdpi.com The low temperature is crucial to prevent the decomposition of the diazonium salt, which would lead to the liberation of nitrogen gas. mdpi.comresearchgate.net

Azo Coupling: The resulting bis(diazonium) salt is then reacted with an aromatic coupling component, which in the case of the parent compound is benzene. This electrophilic aromatic substitution reaction yields the final Biphenyl, 4,4'-bis(phenylazo)-. The coupling reaction is often facilitated by maintaining a specific pH and temperature to ensure the desired product formation.

A stepwise approach can also be employed to manage steric hindrance. This involves starting with 4-amino-4'-nitrobiphenyl, performing a diazotization and coupling with benzene, followed by reduction of the nitro group to an amine, and a subsequent second diazotization and coupling.

Alternative Aromatic Coupling Methodologies for Biphenyl Derivatives

While diazotization and azo coupling are standard for forming the azo links, the construction of the biphenyl core itself can be achieved through various modern cross-coupling reactions. rsc.org These methods are particularly useful for creating substituted biphenyl derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters. gre.ac.ukgoogle.comnih.gov To synthesize a biphenyl scaffold, an appropriately substituted arylboronic acid can be coupled with an aryl halide. gre.ac.ukarabjchem.org For instance, 4-(phenylazo)phenylboronic acid could be coupled with 4-bromo-(phenylazo)benzene. This method offers high yields and tolerance to a wide range of functional groups.

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides to form a biaryl. rsc.org While it often requires harsh reaction conditions, it remains a viable option for the synthesis of symmetrical biphenyls. vanderbilt.edu

Negishi Cross-Coupling: This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. rsc.orgresearchgate.net It is known for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org

Other Coupling Reactions: Other notable methods for biphenyl synthesis include the Kumada, Stille, and Hiyama cross-coupling reactions, each employing different organometallic reagents. rsc.org

Synthesis of Structural Analogues and Derivatives of Biphenyl, 4,4'-bis(phenylazo)-

The versatility of the biphenyl, 4,4'-bis(phenylazo)- structure allows for extensive modifications to tailor its properties for specific applications. These modifications can be made to the central biphenyl core, the phenylazo groups, or by incorporating the entire moiety into larger polymeric structures.

Functionalization of the Biphenyl Core

Introducing functional groups onto the biphenyl core can significantly alter the electronic and physical properties of the molecule.

| Functionalization Strategy | Reagents and Conditions | Resulting Derivative | Reference |

| Acylation | Acetic anhydride, benzene | N-monoacetyl derivative | vanderbilt.edu |

| Diacetylation | Excess acetic anhydride, catalytic H2SO4 | N,N-diacetyl derivative | vanderbilt.edu |

| Oxidation | Potassium peroxymonosulfate (B1194676) (Oxone), trifluoroperacetic acid | Sulfone nitro biphenyl | vanderbilt.edu |

| Halogenation | N/A | Halogenated biphenyls | vanderbilt.edu |

These modifications can influence the molecule's solubility, reactivity, and its potential for further chemical transformations. For example, the introduction of amino or hydroxyl groups can provide sites for polymerization or for attaching other functional moieties.

Modifications of Phenylazo Moieties and Terminal Groups

Altering the phenylazo groups and the terminal phenyl rings is a common strategy to fine-tune the color, photo-responsiveness, and other properties of these azo compounds.

This can be achieved by using substituted anilines or phenols in the diazotization and coupling steps. For example, using 4,4'-oxydianiline (B41483) and biphenyl-4-ol results in the formation of 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether. mdpi.comresearchgate.net The introduction of hydroxyl groups, as in this case, can enhance the compound's ability to participate in hydrogen bonding and act as a monomer for polyesters. researchgate.net

Incorporation into Polymeric Architectures

The Biphenyl, 4,4'-bis(phenylazo)- moiety can be incorporated into various polymer backbones to create materials with unique optical and mechanical properties.

Poly(aryl ether-bisketone)s: Biphenyl units can be integrated into the main chain of poly(aryl ether)s, often through nucleophilic substitution reactions involving dihydroxybiphenyl monomers.

Polyphosphates: The synthesis of polyphosphates containing the biphenyl azo structure can be achieved through polycondensation reactions.

Crosslinked Polymers: Biphenyl derivatives, particularly those functionalized with polymerizable groups like acrylates, can be used as monomers or crosslinkers. nih.gov For instance, 4,4'-dihydroxybiphenyldiacrylate can be used to create crosslinked polymer networks. nih.gov These materials often exhibit interesting properties due to the interplay between the covalent polymer network and noncovalent interactions, such as π-π stacking between the biphenyl units. nih.gov

The synthesis of these polymers often involves standard polymerization techniques such as free radical polymerization or polycondensation. researchgate.netnih.gov

Rational Design Principles for Targeted Molecular Characteristics

The electronic nature of the Biphenyl, 4,4'-bis(phenylazo)- system is highly tunable through the introduction of various substituent groups on its aromatic rings. These substituents can profoundly alter the electron density distribution, energy levels of molecular orbitals (such as the HOMO and LUMO), and consequently, the molecule's reactivity and optical properties. The transmission of these electronic effects occurs through the conjugated π-system of the biphenyl framework. nih.gov

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (–R), alkoxy (–OR), and amino (–NR₂) increase the electron density of the π-system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), reduces the HOMO-LUMO gap, and can lead to a red-shift (bathochromic shift) in the compound's absorption spectrum. In axially chiral biphenyls, EDGs have been shown to decrease the rotational energy barrier in some systems. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br) pull electron density from the π-system. This typically lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), often widening the HOMO-LUMO gap. EWGs can increase the thermal stability of the molecule and shift its absorption spectrum towards the blue region (hypsochromic shift). In certain chiral biphenyl derivatives, EWGs exhibit the opposite effect of EDGs on the rotational energy barrier. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these effects. By modeling parameters like HOMO-LUMO gaps and electron density distribution, researchers can screen potential derivatives for desired electronic properties before undertaking their synthesis. The correlation of experimental data (e.g., UV-Vis absorption maxima, redox potentials) with substituent parameters provides a quantitative understanding of these structure-property relationships. rsc.org

| Substituent Group (X) | Classification | Effect on HOMO Energy | Effect on HOMO-LUMO Gap | Predicted Effect on λmax (Color) | Effect on Reactivity |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strong EDG | Increase | Decrease | Bathochromic Shift (Deeper Color) | Increases susceptibility to electrophilic attack |

| -CH₃ (Methyl) | Weak EDG | Slight Increase | Slight Decrease | Slight Bathochromic Shift | Slightly increases reactivity towards electrophiles |

| -H (Unsubstituted) | Neutral | Baseline | Baseline | Reference | Baseline reactivity |

| -Cl (Chloro) | Weak EWG (by induction) | Decrease | Slight Decrease/Variable | Slight Bathochromic Shift | Deactivates ring towards electrophilic substitution |

| -NO₂ (Nitro) | Strong EWG | Significant Decrease | Increase | Hypsochromic Shift (Lighter Color) | Decreases susceptibility to electrophilic attack |

The synthesis of Biphenyl, 4,4'-bis(phenylazo)- requires careful consideration of potential isomers to ensure the desired molecular geometry and properties. Isomerism in this system can arise from two primary sources: the stereochemistry of the azo linkages and the structural isomerism of the biphenyl core.

E/Z Isomerism of the Azo Group: The nitrogen-nitrogen double bond (–N=N–) of each azo group can exist in two stereoisomeric forms: the E (trans) isomer and the Z (cis) isomer. The E isomer, with the phenyl groups on opposite sides of the N=N bond, is generally the more thermodynamically stable and planar form. The Z isomer is sterically hindered and less stable. The interconversion between E and Z isomers can often be induced by photochemical (light) or thermal (heat) energy. For applications like molecular switches or photoresponsive materials, controlling this isomerization is key. However, for applications like dyes and pigments, the stable E,E configuration is typically desired. Synthetic procedures for azo compounds, such as the standard diazotization of an amine followed by azo coupling, predominantly yield the more stable E isomer.

Structural and Rotational Isomerism of the Biphenyl Core: Structural isomerism relates to the attachment points of the azo groups on the biphenyl unit. While the target compound is the 4,4'-isomer, synthesis can potentially yield 2,2'-, 2,4'-, or other isomers. arabjchem.orgjraic.com Achieving high regioselectivity for the 4,4'-isomer is a primary synthetic challenge. Strategies to ensure this outcome include:

Starting with 4,4'-Diaminobiphenyl: The most direct route involves the bis-diazotization of 4,4'-diaminobiphenyl followed by coupling, which fixes the substitution pattern from the start.

Modern Coupling Reactions: Convergent synthetic routes using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can offer superior control. vanderbilt.edu For instance, coupling 4-(phenylazo)phenylboronic acid with 4-bromo-(phenylazo)benzene ensures the formation of the 4,4'-linkage.

Furthermore, biphenyls with bulky substituents in the ortho-positions (2, 2', 6, 6') can exhibit a form of stereoisomerism called atropisomerism . This occurs when rotation around the central carbon-carbon single bond is sufficiently restricted, allowing for the isolation of stable enantiomers (non-superimposable mirror images). researchgate.net While the parent Biphenyl, 4,4'-bis(phenylazo)- does not have ortho substituents and rotates freely, the design of more complex derivatives must account for the potential creation of atropisomers if bulky groups are placed at the ortho positions, which would significantly impact the molecule's three-dimensional shape and properties. researchgate.net

| Type of Isomerism | Isomers | Structural Features | Relative Stability | Synthetic Control |

|---|---|---|---|---|

| Azo Group Stereoisomerism | E,E (trans,trans) | Both phenyl groups are on opposite sides of their respective N=N bonds. Planar conformation. | High (thermodynamically favored) | Standard azo coupling synthesis primarily yields the E isomer. |

| E,Z / Z,Z (cis) | One or both phenyl groups are on the same side of their N=N bond. Non-planar. | Low (sterically hindered) | Can be formed via photochemical irradiation of the E isomer. | |

| Biphenyl Structural Isomerism | 4,4'-Isomer | Para-para substitution on the biphenyl core. Linear, extended conjugation. | Dependent on synthetic goal. | Use of 4,4'-disubstituted precursors or regioselective coupling reactions (e.g., Suzuki). |

| Other Isomers (e.g., 2,4'-) | Other substitution patterns (ortho, meta). Non-linear structure. | Considered synthetic byproducts. | Can be minimized by careful choice of starting materials and reaction conditions. arabjchem.org | |

| Biphenyl Rotational Isomerism | Atropisomers | Exists only in derivatives with bulky ortho-substituents, leading to chiral, non-planar structures. | Dependent on the rotational energy barrier. researchgate.net | Controlled by the introduction or avoidance of bulky ortho-groups. |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Electronic States

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing fundamental information about its chemical environment, functional groups, and electronic transitions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for Biphenyl (B1667301), 4,4'-bis(phenylazo)- would be expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The symmetrical nature of the molecule would simplify the spectrum. Protons on the central biphenyl core would likely appear as two distinct sets of doublets, while the protons on the terminal phenyl rings would also produce characteristic multiplets. The precise chemical shifts and coupling constants would confirm the substitution pattern and connectivity of the aromatic rings.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each chemically unique carbon atom. One would expect to see signals for the substituted and unsubstituted carbons of the biphenyl system and the terminal phenyl groups. The carbons attached to the azo nitrogen atoms (-N=N-) would be significantly deshielded and appear further downfield.

Currently, specific, experimentally verified ¹H and ¹³C NMR data tables for Biphenyl, 4,4'-bis(phenylazo)- are not available in the cited literature.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR): An FTIR spectrum of Biphenyl, 4,4'-bis(phenylazo)- would prominently feature a characteristic absorption band for the azo group (-N=N- stretching), which typically appears in the 1550-1630 cm⁻¹ region. mdpi.comresearchgate.net Other expected signals would include aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. It would be especially useful for identifying the symmetric N=N stretch and the vibrations of the biphenyl backbone.

No specific experimental FTIR or Raman spectra with peak assignments for Biphenyl, 4,4'-bis(phenylazo)- could be located.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Photoluminescence)

These techniques provide information about the electronic transitions within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Azo compounds are known for their strong light absorption. The UV-Vis spectrum of Biphenyl, 4,4'-bis(phenylazo)- is expected to show two characteristic absorption bands. A very intense band in the UV region (around 320-380 nm) would correspond to the π-π* transition of the conjugated azo system. mdpi.com A much weaker band at longer wavelengths in the visible region would be attributable to the n-π* transition. mdpi.com

Fluorescence and Photoluminescence: Many azobenzene (B91143) derivatives are known to be non-emissive or weakly fluorescent due to efficient non-radiative decay pathways, including rapid trans-cis photoisomerization. It is therefore likely that Biphenyl, 4,4'-bis(phenylazo)- would exhibit very weak or no fluorescence.

Detailed experimental data, including absorption maxima (λ_max), molar extinction coefficients (ε), and quantum yields for Biphenyl, 4,4'-bis(phenylazo)-, are not documented in available research.

Structural Analysis Methodologies

While spectroscopy reveals molecular connectivity and electronic structure, diffraction and microscopy techniques can determine the precise three-dimensional arrangement of molecules in the solid state and on surfaces.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction: If suitable single crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles for Biphenyl, 4,4'-bis(phenylazo)-. It would reveal the planarity of the molecule and the conformation around the biphenyl linkage, as well as how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction (PXRD): For a microcrystalline powder sample, PXRD would yield a diffraction pattern that is characteristic of the compound's crystal phase. This pattern is useful for phase identification, purity assessment, and analysis of crystalline polymorphism.

A search of crystallographic databases did not yield any published crystal structures for Biphenyl, 4,4'-bis(phenylazo)-.

Scanning Tunneling Microscopy (STM) for Surface Morphology and Self-Assembled Structures

Scanning Tunneling Microscopy (STM) is a powerful surface science technique used to visualize single molecules and their self-assembled structures on conductive substrates. For a molecule like Biphenyl, 4,4'-bis(phenylazo)-, STM studies would investigate how the molecules arrange themselves on a surface, such as highly oriented pyrolytic graphite (HOPG). This would provide insights into intermolecular interactions (e.g., π-π stacking) that govern the formation of two-dimensional nanostructures. However, no STM studies specifically imaging Biphenyl, 4,4'-bis(phenylazo)- have been found in the literature.

Thermal Analysis Techniques in Mesophase Characterization

Detailed studies on calamitic bisazobenzene and other biphenyl-based liquid crystals reveal the typical methodologies and expected outcomes of such analyses. researchgate.neticm.edu.pl These compounds frequently exhibit enantiotropic or monotropic liquid crystalline phases, which are characterized by distinct thermal events in DSC thermograms and unique optical textures under POM. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for measuring the heat flow associated with phase transitions in a material as a function of temperature. In the study of liquid crystals, DSC thermograms reveal the temperatures and enthalpy changes (ΔH) of transitions from the crystalline solid to various mesophases (e.g., nematic, smectic) and finally to the isotropic liquid state.

For instance, research on a new calamitic liquid crystal with a bisazobenzene core demonstrated the utility of DSC in identifying its mesomorphic behavior. The DSC thermogram for this related compound showed distinct peaks corresponding to melting and clearing points. Upon heating, a sharp melting peak was observed, followed by a transition to a nematic phase, and finally, a transition to the isotropic liquid. The cooling cycle confirmed the enantiotropic nature of the mesophase, with corresponding exothermic peaks. icm.edu.pl

A study on a homologous series of azomesogens also utilized DSC to characterize their liquid crystalline properties. The thermograms for these compounds clearly showed the enantiotropic nematic phase, allowing for the determination of transition temperatures and the observation of trends within the series. semanticscholar.org

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the direct observation and identification of liquid crystalline phases. The anisotropic nature of mesophases causes them to be birefringent, resulting in characteristic optical textures when viewed between crossed polarizers. Different mesophases, such as nematic and various smectic types, exhibit unique textures that serve as fingerprints for their identification.

In the investigation of a calamitic bisazobenzene liquid crystal, POM was used to confirm the presence of a nematic phase. Upon heating to the mesophase, a characteristic schlieren texture was observed. This texture was also present upon cooling from the isotropic liquid, confirming the enantiotropic nature of the nematic phase. icm.edu.pl

Similarly, in the study of another biphenyl derivative, POM was employed to identify the phase sequences. Upon heating, the transition from the crystalline solid to a smectic A phase was observed, characterized by a paramorphic mosaic texture. Further heating resulted in the transition to the isotropic liquid. The cooling cycle showed the growth of the smectic A phase from the isotropic liquid, confirming the mesomorphic behavior. researchgate.net

The combination of DSC and POM provides a comprehensive understanding of the thermal behavior and mesomorphic properties of liquid crystalline compounds. While specific data for "Biphenyl, 4,4'-bis(phenylazo)-" is not available, the established methodologies and findings for structurally similar materials provide a strong indication of the types of mesophases and thermal transitions that could be expected.

Illustrative Data for a Structurally Similar Biphenyl Derivative

To illustrate the type of data obtained from these techniques, the following table summarizes the phase transition temperatures for a related biphenyl derivative as determined by POM. researchgate.net

| Transition | Heating (°C) | Cooling (°C) |

| Crystal to Smectic A | 135.5 | - |

| Smectic A to Isotropic | 143.0 | - |

| Isotropic to Smectic A | - | 138.0 |

| Smectic A to Crystal | - | 129.5 |

Table 1: Phase transition temperatures of a related biphenyl derivative determined by Polarized Optical Microscopy. The data shows an enantiotropic smectic A phase. researchgate.net

The corresponding DSC analysis for this compound would show endothermic peaks at 135.5 °C and 143.0 °C upon heating, and exothermic peaks at 138.0 °C and 129.5 °C upon cooling, with associated enthalpy values for each transition.

Fundamental Photophysical and Electrochemical Investigations

Photoisomerization Dynamics and Mechanisms of Azo-Biphenyl Systems

The hallmark of azobenzene-containing molecules is their ability to undergo reversible photoisomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. In systems like Biphenyl (B1667301), 4,4'-bis(phenylazo)-, the presence of two azo units introduces a higher level of complexity, with the potential for trans-trans, trans-cis, and cis-cis isomers.

The photoisomerization of azobenzene (B91143) derivatives can proceed through two primary pathways: inversion (in-plane) or rotation (out-of-plane) around the N=N double bond. Upon absorption of photons, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can decay back to the ground state of either the trans or cis isomer via a conical intersection. The specific pathway is often dependent on the nature of the excited state (n→π* or π→π*). For many azobenzenes, the S₁ state is associated with an inversion pathway, while the S₂ state can lead to a rotational pathway. In bis-azo systems, the isomerization of one azo unit can influence the behavior of the second, although in some cases they can act independently beilstein-journals.org.

The kinetics of the trans to cis isomerization are typically fast, occurring on the picosecond to femtosecond timescale. The reverse cis to trans isomerization can be induced by visible light or can occur thermally. The thermal relaxation rate is highly dependent on the molecular structure and the surrounding environment, with half-lives ranging from seconds to days beilstein-journals.org. For a donor-acceptor substituted azobenzene, 4-anilino-4'-nitroazobenzene, the kinetics of thermal cis-trans isomerization were found to be highly influenced by solvent polarity, with higher rates observed in more polar media, consistent with a rotational mechanism involving a charged transition state researchtrends.net.

Table 1: Illustrative Thermal Cis-to-Trans Isomerization Rate Constants for Azobenzene Derivatives in Various Environments (Note: Data for illustrative purposes from related compounds, not Biphenyl, 4,4'-bis(phenylazo)-)

| Compound | Solvent/Matrix | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |

|---|---|---|---|---|

| 4-Anilino-4'-nitroazobenzene | Dioxane | 25 | 1.1 x 10⁻³ | researchtrends.net |

| 4-Anilino-4'-nitroazobenzene | Acetonitrile | 25 | 3.5 x 10⁻³ | researchtrends.net |

| 4-Methoxyazobenzene | BMIM PF₆ | 40 | ~2.0 x 10⁻⁵ | nih.gov |

| Azobenzene Derivative | Polystyrene Film | 25 | Varies (biphasic decay) | mcgill.ca |

The efficiency and reversibility of the photoisomerization process in azo-biphenyl systems are governed by a combination of intrinsic molecular properties and external environmental factors.

Molecular Structure: The nature of the biphenyl bridge influences the electronic communication between the two azo moieties. A rigid linker like biphenyl can facilitate cooperative switching, whereas more flexible linkers might allow for independent isomerization of the two azo units. Substituents on the phenyl rings can significantly alter the absorption spectra and the energy barrier for isomerization. Electron-withdrawing groups, for example, tend to increase the rate of thermal cis-to-trans isomerization researchtrends.net.

Solvent Polarity: The polarity of the solvent can have a profound effect on both the kinetics and the thermodynamics of isomerization. Polar solvents can stabilize the more polar cis isomer and the transition state for isomerization, often leading to faster thermal relaxation rates, as seen with 4-anilino-4'-nitroazobenzene researchtrends.net.

Matrix Rigidity: When incorporated into a polymer matrix or a solid film, the free volume around the azobenzene moiety plays a crucial role. A rigid environment can sterically hinder the conformational changes required for isomerization, leading to a decrease in isomerization efficiency and potentially incomplete conversion mcgill.ca. This can also lead to a distribution of isomerization rates, with some molecules in strained conformations isomerizing faster than others mcgill.ca.

pH: For azobenzene derivatives with pH-sensitive groups, the protonation state can influence the electronic structure and, consequently, the photoisomerization behavior. For instance, in acidic conditions, the formation of an azonium species can alter the absorption spectrum and isomerization pathways beilstein-journals.org.

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the number of molecules isomerized per photon absorbed. The quantum yield for azobenzene derivatives is often wavelength-dependent. Typically, irradiation into the intense π→π* absorption band (in the UV region) leads to trans-to-cis isomerization, while irradiation into the weaker n→π* band (in the visible region) can induce both trans-to-cis and cis-to-trans isomerization beilstein-journals.org.

For Biphenyl, 4,4'-bis(phenylazo)-, the extended conjugation provided by the biphenyl linker and the two azo groups results in a strong π→π* absorption band. A structurally related compound, 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether, exhibits a strong absorption maximum (λmax) at 350 nm, attributed to the π-π* transition of the trans isomer, and a weaker band around 420 nm for the n-π* transition mdpi.com. The molar extinction coefficient for this related compound was found to be 32,387 cm⁻¹·M⁻¹ at 350 nm mdpi.com.

Table 2: Illustrative Photoisomerization Quantum Yields for Azobenzene Derivatives (Note: Data for illustrative purposes from related compounds, not Biphenyl, 4,4'-bis(phenylazo)-)

| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φt→c) | Reference |

|---|---|---|---|---|

| Azobenzene | Methanol | 340 | ~0.11 | beilstein-journals.org |

| Bisindole Derivative | Methanol | 405 | up to 0.07 | unam.mx |

Electrochemical Behavior and Redox Properties

The electrochemical properties of Biphenyl, 4,4'-bis(phenylazo)- are primarily dictated by the redox-active azo groups. The biphenyl linker can mediate electronic communication between these two redox centers, influencing the electron transfer processes.

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. For aromatic azo compounds, the reduction process is typically characterized by two successive one-electron transfer steps. The first reduction is often a reversible process that forms a stable anion radical. The second electron transfer, which forms a dianion, can be followed by chemical reactions, rendering it quasi-reversible or irreversible.

While a specific cyclic voltammogram for Biphenyl, 4,4'-bis(phenylazo)- was not found in the reviewed literature, studies on similar structures provide a general understanding. For instance, a novel biphenyl derivative was shown to have a quasi-reversible first electroreduction peak and an irreversible electrooxidation peak mdpi.com. In another study, the oxidation of a biphenothiazine-containing molecule showed two well-separated oxidation waves, indicating the formation of a cation radical and a dication bu.edu. The separation and reversibility of these waves were found to be dependent on the solvent and supporting electrolyte bu.edu. The electrochemical behavior of Biphenyl, 4,4'-bis(phenylazo)- is expected to involve the stepwise reduction of the two azo groups, potentially leading to multiple redox waves in its cyclic voltammogram. The degree of separation between these waves would be an indicator of the electronic communication through the biphenyl bridge.

Table 3: Illustrative Redox Potentials for Related Biphenyl and Azo Compounds (Note: Data for illustrative purposes from related compounds, not Biphenyl, 4,4'-bis(phenylazo)-)

| Compound | Solvent/Electrolyte | Epc (V) vs. ref | Epa (V) vs. ref | Reference Electrode | Reference |

|---|---|---|---|---|---|

| BHQ-BPZ | PhH/DMF (1:2) / TBAPF₆ | - | +0.81, +1.30 | SCE | bu.edu |

| Fe(II)(bpy)₃]²⁺ (unsubstituted) | Aqueous | - | ~0.875 | Ag/AgCl | aalto.fi |

The redox potentials of azo-biphenyl systems are highly sensitive to their molecular structure. The electronic nature of substituents on the aromatic rings can significantly shift the reduction and oxidation potentials. Electron-donating groups generally make the molecule easier to oxidize (less positive potential) and harder to reduce (more negative potential). Conversely, electron-withdrawing groups make the molecule harder to oxidize and easier to reduce.

A study on tris(2,2'-bipyridine) Fe(II) complexes with various substituents on the 4,4'-positions demonstrated this trend clearly. Electron-withdrawing dicarboxyl substituents shifted the formal potential to a more positive value (0.97 V vs. Ag/AgCl), while electron-donating methoxy groups shifted it to a more negative value (0.56 V vs. Ag/AgCl) compared to the unsubstituted complex (0.875 V vs. Ag/AgCl) aalto.fi.

In Biphenyl, 4,4'-bis(phenylazo)-, the biphenyl group itself acts as a conjugated spacer. The degree of π-conjugation across the biphenyl bridge will influence the delocalization of the radical anions formed upon reduction. This delocalization can stabilize the reduced species and affect the redox potentials. The planarity of the biphenyl unit, which can be influenced by steric hindrance from substituents, will also play a role in determining the extent of electronic communication and thus the electrochemical behavior.

Electrochemical Stability and Reversibility

The electrochemical behavior of aromatic azo compounds, including Biphenyl, 4,4'-bis(phenylazo)-, is principally characterized by the redox activity of the azo (-N=N-) functional group. The reduction of azobenzene and its derivatives in aprotic media typically proceeds through two successive one-electron transfer steps. The initial reduction is generally a reversible process, leading to the formation of a stable anion radical. The subsequent electron transfer, however, is often irreversible and can be followed by chemical reactions of the resulting dianion.

For bis-azo compounds like Biphenyl, 4,4'-bis(phenylazo)-, the two azo groups can be reduced either in a single four-electron step or in two distinct two-electron steps, a behavior that is highly dependent on the electronic communication between the two redox centers through the biphenyl bridge. Studies on analogous bis-azo compounds have shown that the electrochemical reversibility is influenced by factors such as the solvent, the supporting electrolyte, and the presence of proton sources. While the first reduction step to the radical anion often exhibits good reversibility on the cyclic voltammetry timescale, the stability of the dianion is generally lower. The electrochemical stability is a critical parameter for potential applications in areas such as molecular electronics and energy storage.

Interactive Data Table: General Electrochemical Behavior of Aromatic Azo Compounds

| Redox Process | Number of Electrons | Reversibility | Product |

| First Reduction | 1e⁻ | Generally Reversible | Anion Radical |

| Second Reduction | 1e⁻ | Often Irreversible | Dianion (often unstable) |

Note: This table represents the general behavior of aromatic azo compounds. The specific potentials and reversibility for Biphenyl, 4,4'-bis(phenylazo)- may vary.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of complex organic molecules like Biphenyl, 4,4'-bis(phenylazo)-. DFT calculations allow for the optimization of the ground-state geometry, providing insights into bond lengths, bond angles, and dihedral angles. For this molecule, a key structural feature is the dihedral angle between the two phenyl rings of the biphenyl unit and the planarity of the azobenzene moieties. These geometric parameters significantly influence the extent of π-conjugation throughout the molecule, which in turn dictates its electronic and optical properties.

Theoretical studies on similar biphenyl derivatives have shown that DFT methods can accurately predict the torsional angle between the phenyl rings, which is a balance between steric hindrance and conjugative stabilization. The electronic structure, including the distribution of molecular orbitals, can also be reliably calculated, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their respective energy levels.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Band Gaps

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited-state properties of molecules, including their optical absorption spectra and electronic transitions. For Biphenyl, 4,4'-bis(phenylazo)-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* and n-π* electronic transitions characteristic of the azobenzene chromophores. These calculations are crucial for understanding the compound's color and its photoisomerization capabilities.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, can be correlated with the electronic band gap of the material. TD-DFT provides a more accurate estimation of the excitation energies and, consequently, the optical band gap compared to simply using the HOMO-LUMO energy difference from a ground-state DFT calculation. This information is vital for assessing the potential of Biphenyl, 4,4'-bis(phenylazo)- in optoelectronic applications.

Natural Bond Orbital (NBO) Analysis for Stability and Bond Strengths

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the calculated wavefunctions into a set of localized orbitals, NBO analysis allows for the investigation of donor-acceptor interactions, which are indicative of intramolecular charge transfer and hyperconjugative effects that contribute to molecular stability. materialsciencejournal.org

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry plays a pivotal role in the prediction and understanding of the nonlinear optical (NLO) properties of organic molecules. Methods based on DFT can be employed to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. For molecules like Biphenyl, 4,4'-bis(phenylazo)-, which possess a centrosymmetric-like structure in their trans-trans conformation, the second-order NLO properties are expected to be minimal. However, deviations from planarity and the possibility of different conformational isomers could lead to a non-zero hyperpolarizability.

Theoretical calculations can explore the relationship between the molecular structure and the NLO response, providing guidance for the design of new materials with enhanced NLO properties. By systematically modifying the structure, for instance, by introducing donor and acceptor groups, computational screening can identify promising candidates for applications in photonics and optoelectronics.

Interactive Data Table: Summary of Computational Approaches

| Computational Method | Investigated Properties | Key Insights |

| Density Functional Theory (DFT) | Electronic Structure, Molecular Geometry | Bond lengths, bond angles, dihedral angles, HOMO-LUMO energies |

| Time-Dependent DFT (TD-DFT) | Optical Properties, Band Gaps | Absorption spectra (λmax), excitation energies, electronic transitions |

| Natural Bond Orbital (NBO) Analysis | Stability, Bond Strengths | Donor-acceptor interactions, intramolecular charge transfer, bond analysis |

| NLO Predictions (DFT-based) | Nonlinear Optical Properties | First hyperpolarizability (β), structure-property relationships |

Supramolecular Assembly and Liquid Crystalline Systems

Self-Assembly Principles and Architectures of Biphenyl (B1667301), 4,4'-bis(phenylazo)- and Derivatives

Supramolecular self-assembly provides an effective method for constructing a variety of chiral structures controlled by different pathways. researchgate.net The process leverages noncovalent interactions to organize molecules into well-defined, functional architectures. researchgate.netrsc.org For molecules based on the Biphenyl, 4,4'-bis(phenylazo)- core, these principles are central to their material properties.

The assembly of Biphenyl, 4,4'-bis(phenylazo)- based molecules is governed by a combination of weak intermolecular forces that dictate their molecular conformation and crystal packing. researchgate.net The extended π-conjugated system, encompassing the biphenyl core and the phenylazo groups, is highly conducive to π-π stacking interactions. mdpi.com These interactions are a primary driving force for the organization of the molecules into columnar or layered structures. The stability and linearity of the biphenyl group, even with its stepped shape, facilitates the formation of mesophases. mdpi.com

Derivatives of biphenyl compounds are effective building blocks for the creation of self-assembled monolayers (SAMs). mdpi.com The aromatic biphenyl core provides the necessary intermolecular π-π stacking interactions for creating densely packed and stable monolayers. mdpi.com Thiol-functionalized biphenyl derivatives, for example, have been extensively studied for their ability to form highly ordered SAMs on gold substrates. nih.gov

The process involves the spontaneous organization of molecules from a solution or vapor phase onto a surface to form a monomolecular layer. nih.govfrontiersin.org For derivatives of Biphenyl, 4,4'-bis(phenylazo)-, the introduction of a suitable headgroup (like a thiol or silane) would enable chemisorption onto a specific substrate. The long, rigid molecular structure would then drive the self-organization process, leading to a well-ordered monolayer where the molecular axes are tilted at a specific angle relative to the surface normal. These SAMs can be used as a tool for patterning in organic electronic devices. unifr.ch

Liquid Crystalline Phases and Mesomorphic Behavior

The rod-like, or calamitic, shape of Biphenyl, 4,4'-bis(phenylazo)- derivatives is a key feature for the formation of liquid crystalline phases. upm.edu.myresearchgate.net These materials, known as mesogens, can exhibit one or more intermediate phases (mesophases) between the solid crystalline state and the isotropic liquid state. mdpi.com

Molecules based on the Biphenyl, 4,4'-bis(phenylazo)- framework commonly exhibit nematic and smectic mesophases. upm.edu.myresearchgate.net

Nematic (N) Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules along a common axis, known as the director, but no long-range positional order. researchgate.netmdpi.com The molecules are free to translate and rotate about their long axes. Many biphenyl derivatives exhibit a nematic phase over a broad temperature range. nih.govrsc.org Schlieren textures are a characteristic feature of the nematic phase when viewed under a polarizing optical microscope. researchgate.net

Smectic (Sm) Phase: Smectic phases possess a higher degree of order, with molecules organized into well-defined layers. mdpi.com In addition to long-range orientational order, they have one-dimensional positional order. mdpi.com Several types of smectic phases exist, with common ones for these compounds being:

Smectic A (SmA): The molecules are aligned perpendicular to the layer planes, and the layers themselves are fluid. mdpi.comupm.edu.my

Smectic B (SmB): This phase has a higher order than SmA, with hexagonal packing of molecules within the layers. mdpi.com

Smectic C (SmC): Similar to SmA, but the molecules are tilted with respect to the layer normal. upm.edu.my

The specific phase (or sequence of phases) that forms upon heating or cooling is determined by the detailed molecular structure. upm.edu.myaps.org

The mesomorphic properties of Biphenyl, 4,4'-bis(phenylazo)- derivatives are highly sensitive to their molecular architecture. nih.gov Key structural elements that can be modified to tune the mesophase behavior include the central core, the bridging azo groups, and particularly the terminal flexible chains. nih.govresearchgate.net

Terminal Alkoxy Chains: The length of terminal alkyl or alkoxy chains significantly influences the type of mesophase and the transition temperatures. nih.govresearchgate.net Generally, increasing the chain length tends to stabilize smectic phases over nematic phases due to enhanced micro-segregation between the rigid aromatic cores and the flexible aliphatic tails. beilstein-journals.org This can also affect the melting and clearing (transition to isotropic liquid) points. upm.edu.my

Lateral Substituents: The introduction of small, polar lateral groups into the main molecular structure can impact polarizability and dipole moment, thereby influencing the physical and thermal properties of the mesophase. nih.gov

Central Core Modification: Altering the rigidity and linearity of the central biphenyl core can stabilize or destabilize mesomorphic behavior and may lead to the emergence of new phases. mdpi.com

The following table summarizes the general effects of molecular structure modifications on the mesomorphic properties of calamitic liquid crystals based on similar rigid cores.

| Structural Modification | Effect on Mesophase Behavior | Impact on Transition Temperatures |

|---|---|---|

| Increasing Terminal Chain Length | Promotes formation of smectic phases (SmA, SmC) over nematic phases. upm.edu.mybeilstein-journals.org | Often leads to a decrease in the nematic-isotropic transition temperature (TN-I) but an increase in the smectic-nematic or smectic-isotropic transition temperature. nih.gov An odd-even effect in isotropization temperature is often observed. jlu.edu.cn |

| Introduction of Polar Terminal Groups (e.g., -CN, -NO2) | Enhances dipole moments, often stabilizing nematic and smectic A phases due to strong antiparallel correlations. researchgate.net | Generally increases clearing temperatures and broadens the mesophase range. nih.gov |

| Addition of Lateral Substituents (e.g., -Cl, -CH3) | Can disrupt molecular packing, which may lower the stability of the mesophase. nih.govresearchgate.net | Typically leads to a decrease in both melting points and clearing temperatures. researchgate.net |

| Increasing Core Length/Rigidity | Increases molecular anisotropy, which strongly favors the formation of liquid crystal phases and enhances their thermal stability. nih.gov | Significantly increases clearing temperatures, leading to wider mesophase ranges. nih.gov |

Liquid crystalline systems are broadly classified based on the primary stimulus that induces the formation of mesophases.

Thermotropic Systems: These are the most common type for calamitic molecules like Biphenyl, 4,4'-bis(phenylazo)-. In thermotropic liquid crystals, phase transitions are induced by changes in temperature. frontiersin.org The material transitions from a crystal to a liquid crystal upon heating and subsequently to an isotropic liquid at a higher temperature (the clearing point). researchgate.netnih.gov The vast majority of liquid crystals based on biphenyl and azobenzene (B91143) cores are thermotropic. nih.govresearchgate.net

Lyotropic Systems: In lyotropic liquid crystals, the mesophase formation is dependent on both the concentration of the solute in a solvent (typically water) and the temperature. wikipedia.orgnih.gov This behavior is characteristic of amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-hating) parts. wikipedia.orgnih.gov While the parent Biphenyl, 4,4'-bis(phenylazo)- is not amphiphilic, it can be chemically modified to create derivatives that exhibit lyotropic behavior. For instance, attaching a hydrophilic group (like a poly(ethylene glycol) chain or an ionic headgroup) to one end and a hydrophobic group (like a long alkyl chain) to the other would yield an amphiphilic molecule capable of self-assembling into various lyotropic phases (e.g., lamellar, hexagonal, cubic) in the presence of a solvent. wikipedia.orgub.edu

Chiroptical Properties and Chirality in Azo-Biphenyl Liquid Crystals

The introduction of chirality into liquid crystalline systems formed by achiral molecules, such as those based on the biphenyl, 4,4'-bis(phenylazo)- core, gives rise to a range of unique and powerful optical phenomena known as chiroptical properties. When a nematic liquid crystal, characterized by the long-range orientational order of its constituent molecules, is doped with a chiral substance, the system's achiral symmetry is broken. nih.gov This induces a macroscopic chiral superstructure where the local molecular director twists helically, forming what is known as a chiral nematic (N*) or cholesteric liquid crystal phase. nih.govresearchgate.net The handedness and the pitch of this helix are determined by the molecular structure of the chiral dopant and its interactions with the liquid crystal host. researchgate.net

The efficiency with which a chiral dopant induces this helical twist is quantified by its Helical Twisting Power (HTP). rsc.orgaps.org HTP is a critical parameter that relates the pitch of the cholesteric phase (P) to the concentration (c) of the chiral dopant. A high HTP value indicates that a small amount of the chiral additive is sufficient to induce a tightly wound helix (short pitch). researchgate.net The relationship is generally expressed as:

HTP = (P · c)⁻¹

The molecular structure of the chiral dopant, including its shape and functional groups, plays a crucial role in determining the magnitude and sign (handedness) of the HTP. tandfonline.comrsc.org For instance, studies on various chiral dopants have shown that their effectiveness can vary by nearly an order of magnitude depending on their molecular characteristics and their interaction with the host phase. tandfonline.com

A key feature of azo-biphenyl systems is the potential to incorporate photoresponsive chiral dopants, often containing an azobenzene unit. These "chiral switches" can undergo reversible photoisomerization (e.g., between trans and cis forms) upon irradiation with light of specific wavelengths. researchgate.net This isomerization alters the molecular shape of the dopant, leading to a significant change in its HTP. Consequently, the pitch of the helical superstructure can be dynamically and reversibly controlled by light, allowing for the tuning of the liquid crystal's chiroptical properties. researchgate.net This photo-switching capability is highly valuable for applications in optical devices and molecular machinery. researchgate.net

The helical arrangement of molecules in a chiral nematic phase results in distinctive chiroptical properties, most notably the selective reflection of circularly polarized light. When the wavelength of light matches the pitch of the helix, one handedness of circularly polarized light is reflected while the other is transmitted. This phenomenon is a form of circular dichroism. The central wavelength (λ₀) of this reflection band is directly related to the average refractive index (n) and the pitch (P) of the helical structure (λ₀ = nP). By controlling the HTP of the dopant through external stimuli like light, the reflection color of the material can be tuned across the visible spectrum. researchgate.net

Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique used to study these systems. VCD provides detailed information about the stereochemistry and absolute configuration of the chiral molecules that induce chirality in the liquid crystal phase. rsc.orgresearchgate.net

The table below summarizes research findings on a photoresponsive chiral dopant containing an azobenzene unit, illustrating the significant change in HTP upon photoisomerization.

Table 1: Helical Twisting Power (HTP) of a Photoresponsive Azobenzene Dopant in a Nematic Host

| Dopant State | Condition | HTP (μm⁻¹) | Resulting Reflection |

|---|---|---|---|

| Initial State (trans-rich) | Before UV exposure | 95 | Blue |

| Photo-stationary State (cis-rich) | After UV light exposure | 47 | Deep Red |

| Recovered State | After subsequent irradiation at 510 nm | 80 | Blue via Green |

Research Applications in Advanced Materials Science

Optoelectronic and Photonic Materials Research

Optoelectronic and photonic materials are designed to interact with light, and the molecular structure of "Biphenyl, 4,4'-bis(phenylazo)-" is inherently suited for such functions. The extended π-conjugated system across the molecule governs its electronic and optical properties, and the azo linkages act as molecular switches.

In the field of OLEDs, materials based on biphenyl (B1667301) cores are frequently investigated for their charge-transporting properties and thermal stability. For instance, derivatives like 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) have been successfully used as host materials in high-efficiency blue phosphorescent OLEDs. nih.gov Such materials exhibit bipolar behavior, meaning they can transport both holes and electrons, which is crucial for efficient charge recombination and light emission in the emissive layer of an OLED. nih.gov Although direct studies on "Biphenyl, 4,4'-bis(phenylazo)-" as an OLED component are not prominent, its rigid biphenyl core suggests it could serve as a scaffold for designing new host or charge-transport materials.

Table 1: Performance of a Biphenyl-Derivative-Based OLED

| Parameter | Value |

|---|---|

| Host Material | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) |

| Maximum Current Efficiency | 65.9 cd/A |

| Maximum Power Efficiency | 62.8 lm/W |

| Maximum External Quantum Efficiency | 30.2% |

Data from a study on a biphenyl derivative, illustrating the potential of the biphenyl core in OLED applications. nih.gov

Most azobenzene (B91143) derivatives are not strongly fluorescent because the energy absorbed is efficiently dissipated through the non-radiative trans-cis photoisomerization process. However, structural modifications can restrict this isomerization and enhance fluorescence. Research into bis[2-(2′-hydroxyphenyl)benzazole] (bis(HBX)) derivatives, for example, has produced turn-on fluorescent probes for detecting alkaline pHs. These probes exhibit significant Stokes shifts and their fluorescence can be tuned. Similarly, certain symmetrical bis-azobenzene dyes have been synthesized that are fluorescent in both solution and solid-state, with some achieving a fluorescence quantum yield as high as 57% when blended in a polymer matrix. This indicates that with appropriate chemical design, derivatives of "Biphenyl, 4,4'-bis(phenylazo)-" could be developed into specialized luminescent materials.

The hallmark of azobenzene chemistry is the reversible isomerization of the azo bond between its stable trans state and a metastable cis state upon irradiation with light of specific wavelengths. This transformation induces a significant change in molecular geometry, dipole moment, and absorption spectrum, making azobenzene-containing molecules excellent candidates for photoswitches. "Biphenyl, 4,4'-bis(phenylazo)-", with its two azo groups, has the potential to act as a dual optical switch. This light-induced change can be harnessed for binary data storage, where the trans and cis states correspond to the "0" and "1" states. The thermal or light-induced reversibility of this process is key to creating rewritable optical media.

Table 2: General Properties of Azobenzene Photoisomerization

| Property | trans Isomer | cis Isomer |

|---|---|---|

| Thermodynamic Stability | More Stable | Less Stable (Metastable) |

| Molecular Geometry | Elongated, Planar | Bent, Non-planar |

| UV-Vis Absorption (π-π)* | Strong absorption (~320-350 nm) | Weaker absorption |

| UV-Vis Absorption (n-π)* | Weak absorption (~440 nm) | Stronger absorption |

| Switching Trigger (trans→cis) | UV Light | - |

| Switching Trigger (cis→trans) | Visible Light or Heat | Visible Light or Heat |

This table represents the general behavior of the azobenzene functional group, which is present twice in "Biphenyl, 4,4'-bis(phenylazo)-".

When azobenzene molecules embedded in a polymer matrix are exposed to polarized light, they tend to align themselves perpendicular to the polarization vector of the light. This photo-induced anisotropy results in changes to the refractive index and birefringence of the material. This principle is the basis for polarization holography, a technique used for high-density optical data storage. Materials containing azo dyes can be used to record and erase complex optical information, including holograms. The presence of two phenylazo groups in "Biphenyl, 4,4'-bis(phenylazo)-" could potentially enhance these anisotropic effects, making it a candidate for advanced holographic recording media.

Polymeric and Composite Materials Research

The incorporation of specific functional molecules into polymers is a common strategy to create advanced materials with tailored properties. "Biphenyl, 4,4'-bis(phenylazo)-" can be considered both as a functional dopant (guest) in a host polymer matrix or as a monomer for the synthesis of new polymers.

When used as a guest molecule in a polymer matrix, the photo-responsive behavior of the azo groups can be transferred to the bulk material. The interaction between the azo dye and the polymer matrix, particularly the polymer's glass transition temperature (Tg), plays a crucial role in the dynamics of photo-induced anisotropy and its stability. nih.gov

As a monomer, the "Biphenyl, 4,4'-bis(phenylazo)-" molecule could be used to create novel polymers. For example, if the terminal phenyl rings were functionalized with reactive groups (like amines or carboxylic acids), it could be polymerized to form photoactive polyamides or polyesters. The rigid biphenyl unit would likely impart high thermal stability and mechanical strength to the resulting polymer, while the azo groups along the polymer backbone would allow for light-induced changes in the polymer's conformation and properties. Research on other biphenyl-based polymers has shown that the biphenyl moiety can induce specific intermolecular interactions, such as pi-pi stacking, which influences the material's network properties.

Sensing Technologies and Molecular Recognition Research

The distinct electronic and structural characteristics of the biphenyl-bis(azo) framework make it a promising platform for developing sensors and systems capable of molecular recognition.

Functional materials incorporating biphenyl moieties have been successfully employed as chemosensors for various analytes. For example, a coordination polymer based on a 4,4'-bis(imidazolyl)biphenyl ligand appended to Cd(II) has been shown to be a dual-functional material for both antibiotic sensing and photodegradation researchgate.net. Similarly, a biphenyl-containing amido Schiff base derivative was developed as a turn-on fluorescent sensor for Al³⁺ and Zn²⁺ ions rsc.org.

The azo group itself is an effective chromophore for colorimetric sensing mdpi.com. The principle relies on the interaction between the analyte and the sensor molecule, which induces a change in the electronic structure of the azo dye, resulting in a visible color change or a shift in its absorption/emission spectrum. It is therefore plausible that Biphenyl, 4,4'-bis(phenylazo)- could be functionalized to create selective chemo- or biosensors, where binding of an analyte like an antibiotic would modulate the photophysical properties of the azo groups.

Molecular recognition is driven by non-covalent interactions between a host molecule and a guest molecule rsc.org. The planar, aromatic, and electron-rich nature of the Biphenyl, 4,4'-bis(phenylazo)- structure makes it well-suited for participating in host-guest chemistry, particularly through π-π stacking interactions.

While specific studies on Biphenyl, 4,4'-bis(phenylazo)- as a host are scarce, related systems highlight the potential. For instance, multi-responsive host-guest systems have been designed using hydrogen-bonded azo-macrocycles that can capture and release guest molecules in response to external stimuli like light or pH changes nih.gov. The inclusion of azo guest molecules within host cavities like α-cyclodextrin has also been studied, with the interaction being sensitive to the substituents on the azo compound rsc.org. These examples suggest that the biphenyl-bis(azo) unit could be incorporated into larger macrocyclic hosts to create sophisticated systems for controlled molecular encapsulation and release.

Azo Dye Chemistry for Specialized Material Applications

Beyond traditional dyeing, the photochromic properties of the azo group (–N=N–) are central to its use in advanced materials. Azobenzene and its derivatives can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength tandfonline.commcgill.ca. The trans isomer is generally more stable, but UV light can convert it to the higher-energy cis isomer. This process can be reversed using visible light or heat mdpi.com.

This photo-switching capability is being harnessed for a variety of specialized applications, including nonlinear optical (NLO) devices, all-optical switching, and high-density optical data storage acs.orgmcgill.cauobasrah.edu.iqnih.gov. The presence of two azo groups in Biphenyl, 4,4'-bis(phenylazo)- could potentially allow for multi-stage photoswitching or enhanced NLO properties. Materials containing azo dyes have demonstrated significant nonlinear refractive indices, a key property for applications in photonics uobasrah.edu.iquobasrah.edu.iqresearchgate.net. Furthermore, the ability to reversibly change the shape and properties of the molecule with light makes it a candidate for molecular solar thermal (MOST) systems, which capture and store solar energy in chemical bonds rsc.org.

Table 2: Potential Specialized Applications of Biphenyl-Azo Materials

| Application Area | Underlying Principle | Key Property | Reference |

|---|---|---|---|

| Optical Data Storage | Light-induced isothermal phase transition | Photoisomerization of azo groups | acs.org |

| Nonlinear Optics (NLO) | High nonlinear refractive index | Large NLO susceptibility | uobasrah.edu.iqnih.govresearchgate.net |

| All-Optical Switching | Modulation of one light beam with another | Photo-thermal and isomerization effects | uobasrah.edu.iqnih.gov |

Development of Disperse Dyes for Advanced Substrates

Disperse dyes are a class of sparingly water-soluble colorants applied to hydrophobic fibers from a fine aqueous dispersion. The molecular structure of "Biphenyl, 4,4'-bis(phenylazo)-" and related bis-azo compounds makes them well-suited for dyeing synthetic textiles, particularly advanced substrates like polyester (polyethylene terephthalate) and its blends.

Research into bis-azo dyes derived from benzidine, a compound structurally similar to the core of "Biphenyl, 4,4'-bis(phenylazo)-", provides significant insights into their application on polyester fabrics. dntb.gov.uanih.govresearchgate.net These dyes are typically applied using a high-temperature dyeing process at around 130 °C. nih.gov To overcome their low water solubility, a dispersing agent is essential to ensure stability and even dispersion of the dye in the aqueous bath. dntb.gov.uanih.gov The dyeing mechanism involves the adsorption of the dispersed dye onto the fiber surface, followed by its diffusion into the polymer matrix.

The performance of these dyes is evaluated based on several key parameters, including color strength (K/S), dye exhaustion (%E), and various fastness properties. nih.govresearchgate.net Studies on new bisazo-bisazomethine disperse dyes have shown their ability to produce a range of shades, from golden yellow to reddish-brown, on polyester fabric. researchgate.net These dyes have demonstrated very good to excellent fastness properties, which are critical for the longevity of the colored textile.

Table 1: Typical Fastness Properties of Bis-Azo Disperse Dyes on Polyester Fabric

| Fastness Property | Rating (Scale 1-5) | Description |

|---|---|---|

| Washing | 4-5 (Very Good to Excellent) | Resistance of the color to washing. |

| Perspiration | 4-5 (Very Good to Excellent) | Resistance of the color to acidic and alkaline perspiration. |

| Light | 3-4 (Fair to Good) | Resistance of the color to fading upon exposure to light. |

| Sublimation | 4-5 (Very Good to Excellent) | Resistance of the color to sublimation (direct solid-to-gas transition), important during heat treatments. |

| Rubbing | 4 (Good) | Resistance of the color to rubbing off onto other surfaces. |

Note: Ratings are based on research on analogous bis-azo disperse dyes and are presented on a standard grayscale rating from 1 (poor) to 5 (excellent) researchgate.netresearchgate.net.

Research on Photo-responsive Dye Systems

The two azobenzene units within the "Biphenyl, 4,4'-bis(phenylazo)-" structure are chromophores that can undergo reversible photoisomerization. mdpi.com This property is the foundation for its application in photo-responsive or "smart" materials. The core mechanism involves the transformation of the azo group (–N=N–) between its stable trans isomer and a metastable cis isomer upon irradiation with light of a specific wavelength, typically UV light. mdpi.commdpi.com This process can often be reversed by exposing the material to visible light or by thermal relaxation. mdpi.com

This isomerization is not merely a change in color; it induces a significant alteration in the molecule's geometry. The transformation from the linear trans form to the bent cis form causes a notable structural change, for example, the distance between the 4 and 4' carbons in an azobenzene molecule can decrease from approximately 9.0 Å to 5.5 Å. fudan.edu.cn This molecular-level motion can be harnessed to trigger macroscopic changes in the material.

Research in this area focuses on several key applications:

Photoswitching: The reversible isomerization allows the molecule to act as a light-controlled switch. researchgate.net This has potential applications in molecular electronics and optical data storage where the two states (cis and trans) can represent binary information (0 and 1).

Photo-responsive Liquid Crystals: Incorporating photochromic molecules like "Biphenyl, 4,4'-bis(phenylazo)-" into liquid crystal (LC) systems creates materials whose phase or alignment can be controlled by light. researchgate.netrsc.org The photo-induced structural change of the azo dye can disrupt the ordered packing of the liquid crystal host, triggering a phase transition (e.g., from a nematic to an isotropic phase). mdpi.comresearchgate.net This allows for the remote, non-invasive control of the material's optical properties.

Photomechanical Materials: When these photo-responsive units are incorporated into cross-linked polymer networks, such as liquid crystal elastomers (LCEs), the collective molecular motion can be amplified to generate macroscopic deformation. fudan.edu.cnrsc.org The anisotropic structural change of the highly aligned azobenzene moieties can induce effects like bending, contracting, or expanding in the material upon light irradiation. fudan.edu.cn

Table 2: Principles of Photo-responsive Systems Based on Bis-Azo Biphenyl Structures

| Phenomenon | Mechanism | Stimulus | Potential Application |

|---|---|---|---|

| Photochromism | Reversible change in absorption spectra. | UV / Visible Light | Optical filters, smart windows. |

| Photoisomerization | Reversible trans ↔ cis structural change of azo groups. | UV / Visible Light / Heat | Molecular switches, data storage. |

| Photochemical Phase Transition | Isomerization disrupts ordered liquid crystal phases. | UV Light | Light-controlled displays, sensors. |

| Photomechanical Actuation | Amplification of molecular motion to macroscopic deformation in a polymer network. | UV / Visible Light | Artificial muscles, soft robotics, light-driven motors. |

The presence of two azo groups linked by a biphenyl core allows for more complex photochemical behaviors and can enhance the stability and performance of these advanced materials.

Future Research Directions and Emerging Paradigms

Exploration of Novel Biphenyl-Azo Architectures with Enhanced Functionality

Future investigations will likely focus on the rational design and synthesis of novel architectures based on the Biphenyl (B1667301), 4,4'-bis(phenylazo)- scaffold to achieve enhanced and tailored functionalities. This involves the strategic introduction of various substituents onto the terminal phenyl rings or the biphenyl core itself. For instance, incorporating electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby tuning its absorption spectra and photoisomerization behavior.

The development of advanced polymer architectures containing azobenzene-type molecules in their side-chains is a promising avenue. By covalently attaching Biphenyl, 4,4'-bis(phenylazo)- derivatives to polymer backbones, researchers can create materials with unique photoresponsive behaviors, such as the formation of surface relief gratings, chromophore orientation, and photomechanical effects. rroij.comresearchgate.net The physical properties of these azo-polymers, including molecular weight, glass transition temperature, and chromophore load, will be critical parameters to optimize for specific applications. researchgate.net

Furthermore, the synthesis of more complex structures, such as dendrimers or macrocycles incorporating the bis(phenylazo)biphenyl unit, could lead to materials with cooperative switching behaviors and highly sensitive responses to external stimuli. These complex architectures could find applications in areas like data storage and molecular machinery.

Integration into Multi-component and Hybrid Material Systems

A significant area of future research will involve the integration of Biphenyl, 4,4'-bis(phenylazo)- into multi-component and hybrid material systems to create synergistic functionalities. The incorporation of this photochromic molecule into inorganic matrices, such as silica (B1680970) or titania, can lead to the development of robust, photoresponsive hybrid materials. For example, mesoporous hybrid organosilica materials functionalized with biphenyl moieties have been synthesized, demonstrating the feasibility of covalently integrating such organic units into inorganic frameworks. researchgate.net By adapting these methods to Biphenyl, 4,4'-bis(phenylazo)-, it would be possible to create materials where the photoisomerization of the azo groups can modulate the porosity or optical properties of the inorganic host.

Moreover, the combination of Biphenyl, 4,4'-bis(phenylazo)- with other functional molecules, such as fluorescent dyes or liquid crystals, within a single system could lead to the development of multi-stimuli-responsive materials. For instance, the photoisomerization of the bis-azo compound could be used to control the emission of a fluorescent partner or alter the phase transitions of a liquid crystalline matrix. Research into azo dye host-guest systems has shown the potential for such interactions.

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling will play a crucial role in accelerating the design and discovery of new materials based on Biphenyl, 4,4'-bis(phenylazo)-. Quantum-chemical calculations can be employed to predict how chemical modifications will affect the electronic structure and photo-switching properties of the molecule. azregents.eduresearchgate.net This predictive capability allows for the in-silico screening of a large number of potential derivatives, enabling researchers to focus their synthetic efforts on the most promising candidates.

Computational studies on biphenyl derivatives have already been used to analyze conformational mobility and molecular electrostatic potential, providing insights into their physical and chemical properties. nih.gov Similar approaches can be applied to Biphenyl, 4,4'-bis(phenylazo)- to understand the interplay between the two azo groups and the biphenyl linker. Furthermore, predictive modeling of the photoisomerization process in bis-azo compounds can help in designing molecules with optimized switching speeds and thermal stability of the isomers. nih.govresearchgate.netmdpi.com Recent developments in machine learning models for predicting the properties of azo-photoswitches based on their structural features offer a powerful tool for high-throughput virtual screening. nih.govresearchgate.net

Addressing Challenges in Scalable Synthesis and Performance Optimization

For the practical application of materials based on Biphenyl, 4,4'-bis(phenylazo)-, it is imperative to address the challenges associated with their scalable and cost-effective synthesis. While traditional methods for synthesizing aromatic azo compounds are well-established, they often involve harsh reaction conditions and produce significant waste. nih.govlongdom.org Future research will need to focus on developing greener and more efficient synthetic routes. Recent advances in the synthesis of aromatic azo compounds, such as direct oxidation of aromatic amines and reductive coupling of nitro compounds, offer promising alternatives. nih.govmdpi.compreprints.org Continuous flow synthesis is another emerging technique that could enable the large-scale production of azo compounds with improved safety and product quality. researchgate.net

Beyond synthesis, optimizing the performance of materials incorporating Biphenyl, 4,4'-bis(phenylazo)- is a key challenge. This includes improving the efficiency of the photoisomerization process, enhancing the stability of the different isomeric states, and ensuring the long-term durability of the material. A combinatorial approach, combining different strategies such as ortho-substitution and the use of heteroaromatic rings, has been shown to significantly improve the performance of azoarene photoswitches. beilstein-journals.org Applying these principles to the design of new Biphenyl, 4,4'-bis(phenylazo)- derivatives could lead to next-generation photoswitches with superior performance characteristics. acs.org

New Frontiers in Responsive Materials and Smart Systems

The unique photoresponsive properties of Biphenyl, 4,4'-bis(phenylazo)- open up new frontiers in the development of responsive materials and smart systems. The reversible change in molecular geometry upon photoisomerization can be harnessed to create materials that can change their shape, color, or surface properties in response to light. beilstein-journals.org For example, polymers incorporating this bis-azo compound could be used to create light-activated actuators, artificial muscles, or reconfigurable surfaces.

In the realm of smart systems, Biphenyl, 4,4'-bis(phenylazo)- could be utilized as a key component in molecular switches, logic gates, and data storage devices. The two distinct isomeric states of the azo groups can represent the "0" and "1" states of a binary system, allowing for the optical writing and erasing of information at the molecular level. Furthermore, the integration of this compound into sensor platforms could enable the development of highly sensitive optical sensors for the detection of various analytes. Photoresponsive surface molecular imprinting polymers have already demonstrated the potential of using azobenzene (B91143) derivatives for the ultrasensitive detection of molecules like bisphenol A. rsc.org

Q & A

Q. Answer :

- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks, including azo (–N=N–) linkages .

- IR Spectroscopy : Identifies functional groups (e.g., C–N stretching at ~1400 cm⁻¹ and N=N stretching at ~1600 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry using programs like SHELX for refinement .

Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties of 4,4'-bis(phenylazo)biphenyl?

Answer :

DFT methods (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : To assess charge-transfer capabilities for optoelectronic applications.

- Electron density distribution : The Colle-Salvetti correlation-energy formula, parameterized for electron density and kinetic energy, predicts π-conjugation effects in the biphenyl core .

- Solvent effects : Polarizable continuum models (PCM) improve accuracy for simulating solvatochromic behavior .

Advanced: How should researchers address contradictions in reported antimicrobial activity data for azo-biphenyl compounds?

Answer :

Discrepancies may arise from variations in microbial strains, compound purity, or assay protocols. Methodological solutions include:

- Standardized MIC Testing : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to ensure reproducibility .

- Control Experiments : Compare results against reference antibiotics (e.g., ampicillin) and solvent controls.

- Statistical Analysis : Apply ANOVA to assess significance across replicates and use principal component analysis (PCA) to identify outlier datasets .